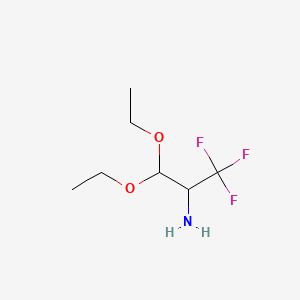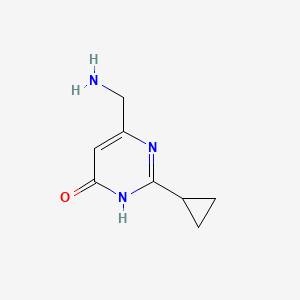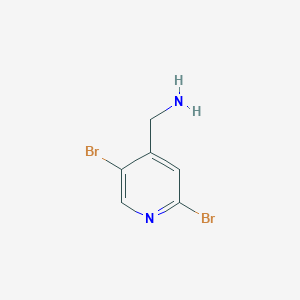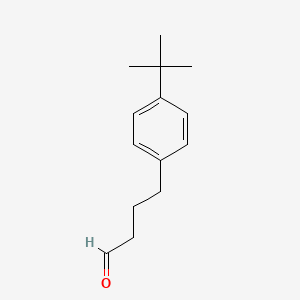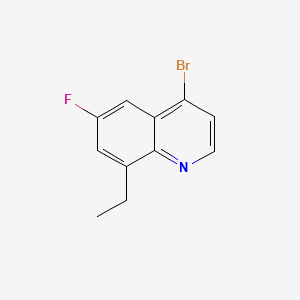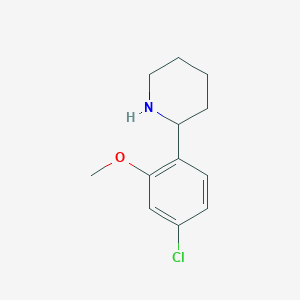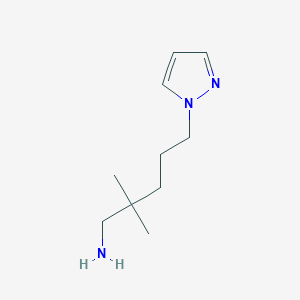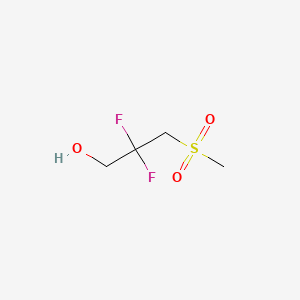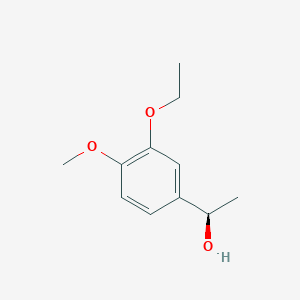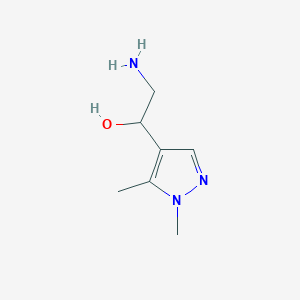
2-Ethenyl-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4-methylphenol, also known as 4-methyl-2-vinylphenol, is an organic compound with the molecular formula C9H10O. It is a derivative of phenol, where the hydrogen atom at the para position relative to the hydroxyl group is replaced by a vinyl group, and the hydrogen atom at the ortho position is replaced by a methyl group. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethenyl-4-methylphenol can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethylene and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of 4-methylphenol with vinyl magnesium bromide (a Grignard reagent) to form the desired product.
Heck Reaction: This palladium-catalyzed coupling reaction between 4-methylphenol and vinyl halides can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Electrophilic Aromatic Substitution: The presence of the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
2-Ethenyl-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive vinyl group.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-4-methylphenol involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, making it more reactive towards electrophiles.
Oxidation and Reduction: The compound can undergo redox reactions, which are crucial in various biochemical processes.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of complex polymeric structures.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-vinylphenol: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-4-methylphenol: Similar but with an ethyl group instead of a vinyl group.
4-Methylphenol (p-Cresol): Lacks the vinyl group but shares the methyl and hydroxyl groups.
Propiedades
Fórmula molecular |
C9H10O |
|---|---|
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2-ethenyl-4-methylphenol |
InChI |
InChI=1S/C9H10O/c1-3-8-6-7(2)4-5-9(8)10/h3-6,10H,1H2,2H3 |
Clave InChI |
ZOCZQLJDCXDSEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


